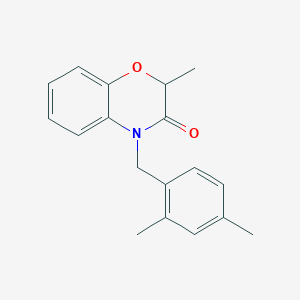

4-(2,4-dimethylbenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2,4-Dimethylbenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound belonging to the benzoxazine family Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethylbenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dimethylbenzylamine and 2-methyl-2H-1,4-benzoxazin-3(4H)-one as the primary starting materials.

Condensation Reaction: The 2,4-dimethylbenzylamine undergoes a condensation reaction with 2-methyl-2H-1,4-benzoxazin-3(4H)-one in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to scale up the production process efficiently.

化学反应分析

Substitution Reactions

The benzoxazine ring and its substituents enable nucleophilic and electrophilic substitution reactions. Key examples include:

Smiles Rearrangement

A novel synthetic route via Smiles rearrangement involves reacting substituted 2-chlorophenols with amines to form benzoxazinones . For example, 4-benzyl-7-methyl-2H-1,4-benzoxazin-3(4H)-one (structurally analogous to the target compound) was synthesized through:

-

Condensation of 2,4-dimethylbenzylamine with 2-chloroacetyl chloride.

Reaction Conditions:

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | ClCH₂COCl, K₂CO₃, CH₃CN | Intermediate chloroacetamide | 85% |

| 2 | K₂CO₃, DMF, reflux | Cyclized benzoxazinone | 78% |

Triazole Functionalization

The benzoxazine core can undergo Huisgen 1,3-dipolar cycloaddition ("click chemistry") with azides to introduce 1,2,3-triazole groups . For instance:

-

Reaction of 6-amino-2H-benzo[b] oxazin-3(4H)-one with 3-ethynylbenzoic acid forms an alkyne intermediate.

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) produces triazole-modified derivatives .

Example Reaction Data :

| Compound | Substituent | Purity | HR-MS (m/z) |

|---|---|---|---|

| e4 | 2-cyano-5-fluorobenzyl | 97.1% | 469.1412 ([M+H]⁺) |

| e16 | 4-fluorobenzyl | 98.3% | 439.1287 ([M+H]⁺) |

Oxidation

Benzoxazinones with methyl groups can undergo oxidation to form carboxylated derivatives. For example, 2-methyl-2H-1,4-benzoxazin-3(4H)-one oxidizes to yield hydroxylated products under acidic KMnO₄ conditions .

Reduction

LiAlH₄ reduces the carbonyl group in benzoxazinones to secondary alcohols, as demonstrated in derivatives like 2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one .

Biological Activity-Driven Modifications

Structural modifications to enhance bioactivity often involve:

-

Amide Coupling: Reaction with carboxylic acids (e.g., 3-ethynylbenzoic acid) using HATU/DIPEA to form bioactive amides .

-

Alkylation: Benzyl chloride or substituted benzyl halides introduce alkyl groups at the N-position of the benzoxazine ring .

Synthetic Protocol :

-

Condensation: 6-Amino-benzoxazinone + 3-ethynylbenzoic acid → Alkyne intermediate (HATU, DIPEA, DMF).

-

Cycloaddition: Intermediate + azide → Triazole derivative (CuSO₄, sodium ascorbate).

科学研究应用

Chemical Synthesis and Material Science

Building Block in Organic Synthesis:

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Polymer Production:

Due to its chemical properties, 4-(2,4-dimethylbenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is utilized in the production of advanced materials, including polymers and coatings. The incorporation of this compound into polymer matrices can improve mechanical strength and thermal stability.

Biological Applications

Antimicrobial Properties:

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. For example, studies have shown effective inhibition against various bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives are summarized in the table below:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Candida albicans | 0.016 |

These results suggest its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity:

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. This indicates its potential utility in oncology as a therapeutic agent.

Medicinal Chemistry

Drug Development:

The compound is being explored for its therapeutic applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for further investigation in the treatment of diseases such as cancer and microbial infections.

Mechanism of Action:

The mechanism by which this compound exerts its biological effects includes:

- Enzyme Interaction: It may inhibit or activate enzymes involved in critical biochemical pathways.

- Receptor Modulation: The compound can modulate receptor activities to influence cellular signaling.

- Gene Expression Alteration: It affects gene expression related to its biological activities.

Case Studies

-

Antimicrobial Efficacy Study:

A study conducted on the antimicrobial efficacy of this compound demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The results highlighted the potential for developing new antibiotics based on this compound. -

Anticancer Research:

In a recent investigation into its anticancer properties, researchers found that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Industry Applications

Advanced Materials:

In industrial settings, this compound is used in producing specialty materials such as adhesives and coatings. Its unique chemical structure contributes to the durability and performance of these products.

作用机制

The mechanism of action of 4-(2,4-dimethylbenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

Altering Gene Expression: Affecting the expression of genes related to its biological activities.

相似化合物的比较

Similar Compounds

2,4-Dimethylbenzyl alcohol: A related compound with similar structural features but different functional groups.

2,4-Dimethylbenzaldehyde: Another related compound with an aldehyde functional group instead of the benzoxazine ring.

2,4-Dimethylpentane: A structurally similar alkane with different chemical properties.

Uniqueness

4-(2,4-Dimethylbenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is unique due to its benzoxazine ring structure, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its combination of a 2,4-dimethylbenzyl group and a methyl group further enhances its versatility in various scientific and industrial applications.

生物活性

4-(2,4-Dimethylbenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a synthetic compound belonging to the benzoxazine family. This compound has garnered interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C18H19NO2, with a molecular weight of approximately 281.35 g/mol. The compound features a benzoxazine ring structure that contributes to its unique reactivity and biological activity.

Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed promising results against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential cellular processes.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Candida albicans | 12 | 100 |

Antifungal Activity

The compound also exhibited antifungal activity against Candida species. In vitro assays revealed that it inhibited fungal growth effectively at higher concentrations.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study:

A study involving human breast cancer cells (MCF-7) treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activities that influence cellular signaling.

- Gene Expression Alteration : The compound affects gene expression related to cell proliferation and apoptosis.

Research Findings

A comprehensive review of literature reveals the following key findings regarding the biological activity of this compound:

- Antioxidant Activity : The compound demonstrated significant free radical scavenging ability in DPPH assays.

- Tyrosinase Inhibition : It showed potential as a tyrosinase inhibitor, which may have implications for treating hyperpigmentation disorders.

- Cytotoxicity : Studies indicated selective cytotoxic effects on cancer cells compared to normal cells.

属性

IUPAC Name |

4-[(2,4-dimethylphenyl)methyl]-2-methyl-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-12-8-9-15(13(2)10-12)11-19-16-6-4-5-7-17(16)21-14(3)18(19)20/h4-10,14H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSSFSSSSNHWMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=CC=CC=C2O1)CC3=C(C=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。